molecular formula C10H11N3 B12877303 4-Methyl-5-phenyl-1H-pyrazol-1-amine CAS No. 830321-34-1

4-Methyl-5-phenyl-1H-pyrazol-1-amine

Cat. No.: B12877303
CAS No.: 830321-34-1
M. Wt: 173.21 g/mol
InChI Key: QXVWOQFYTRIETE-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1H-pyrazol-1-amine is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

Properties

CAS No.

830321-34-1

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-5-phenylpyrazol-1-amine

InChI

InChI=1S/C10H11N3/c1-8-7-12-13(11)10(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3

InChI Key

QXVWOQFYTRIETE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-phenyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-5-phenyl-1H-pyrazol-1-amine and its derivatives have been investigated for their potential therapeutic properties. They exhibit a wide range of biological activities:

  • Anticancer Activity: Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving enzyme inhibition and receptor interaction .
  • Antimicrobial Properties: Pyrazole derivatives demonstrate significant antimicrobial activity against various bacterial strains, making them potential candidates for new antibiotics .

Case Study: Anticancer Evaluation
A study evaluated the anticancer effects of several derivatives on MCF-7 cells using an MTT assay. The results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .

Biological Activities

The compound has been reported to possess various biological activities, including:

  • Anti-inflammatory
  • Analgesic
  • Antiviral

These activities are attributed to the compound's ability to interact with specific molecular targets, leading to therapeutic effects .

Table: Biological Activities of Pyrazole Derivatives

Activity TypeExample DerivativeEffect
Anticancer4-(4-(Dimethylamino)benzylidene)Inhibits MCF-7 cells
Anti-inflammatoryN-substituted pyrazolesReduces edema
Antimicrobial1-acetyl-3,5-diphenyl-pyrazoleEffective against E. coli

Industrial Applications

In addition to medicinal uses, this compound is utilized in the development of agrochemicals and other industrial products. Its derivatives are being explored for their potential use in formulating pesticides and herbicides due to their biological activity against pests and pathogens .

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-1H-pyrazol-1-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Methyl-5-phenyl-1H-pyrazol-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Biological Activity

4-Methyl-5-phenyl-1H-pyrazol-1-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.

PropertyValue
CAS No. 830321-34-1
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 4-methyl-5-phenylpyrazol-1-amine
InChI Key QXVWOQFYTRIETE-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Refluxing p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol.
  • Utilization of biocatalysts , such as magnetic aminated starch (MAST), which can enhance yield and reduce reaction time significantly .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a study evaluating the efficacy of related compounds showed significant inhibition of growth in various cancer cell lines:

Compound TypeCell LineIC50 (nM)
DoxorubicinMCF-7225.2 ± 64.2
4-Methyl-5-phenyl derivativesMCF-7~150 μg/mL (24h)
MDA-MB-23187.7 ± 10.6

The findings suggest that these derivatives have lower toxicity towards normal cells compared to conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, studies have shown that this compound and its derivatives possess antimicrobial effects against various pathogens. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in bacteria and fungi .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound may bind to receptors implicated in tumor growth and survival.

Study on Anticancer Efficacy

A recent study evaluated the effects of synthesized pyrazolone derivatives on breast cancer cell lines (MCF-7). The results demonstrated that these compounds could significantly reduce cell viability while maintaining higher viability in normal fibroblast cells, highlighting their potential for selective anticancer therapy .

Comparative Studies with Similar Compounds

Comparative analysis with other pyrazole derivatives revealed that structural modifications can greatly influence biological activity. For example, compounds with different substituents at the N1 position showed varying degrees of anticancer efficacy and toxicity profiles .

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